The synthesis of TAK-676 involves complex chemical processes typical of small-molecule drug development. While specific details regarding the synthetic route are proprietary, it generally includes the following steps:
These methods ensure that the compound is produced consistently with high purity and potency for clinical evaluation .
TAK-676's molecular structure has been optimized for its activity as a stimulator of interferon genes agonist. While specific structural data is not publicly disclosed, it typically features:
The precise molecular formula and three-dimensional conformation are critical for its pharmacological activity, influencing how effectively it can activate immune pathways .
TAK-676 undergoes several key chemical reactions upon administration:
These reactions are fundamental to its mechanism of action in enhancing antitumor immunity .
TAK-676 functions primarily by activating the innate immune system through the following processes:
This mechanism has shown promise in preclinical models, suggesting potential for durable antitumor responses .
The physical and chemical properties of TAK-676 include:
These properties are crucial for ensuring consistent therapeutic outcomes during clinical use .
TAK-676 is primarily being investigated for its applications in oncology, particularly in treating advanced solid tumors resistant to current therapies. Its ability to activate immune responses positions it as a potential candidate for combination therapies with existing treatments like checkpoint inhibitors or radiation therapy. Ongoing clinical trials aim to establish its safety profile and preliminary efficacy across various cancer types, including non-small cell lung cancer and triple-negative breast cancer .
The continued exploration of TAK-676 could pave the way for new therapeutic strategies in cancer treatment, especially for patients who have limited options due to tumor resistance mechanisms.
TAK-676 (dazostinag free base) is a synthetic small-molecule agonist designed for targeted activation of the STING (Stimulator of Interferon Genes) protein. Structurally characterized as a non-cyclic dinucleotide (non-CDN) agonist, it features a sulfonamide-linked benzimidazole core (chemical formula: C~21~H~22~F~2~N~8~O~10~P~2~S~2~; CAS: 2553413-86-6) [7]. This design confers enhanced plasma stability and tumor tissue penetration compared to natural CDNs (e.g., 2'3'-cGAMP) or early synthetic agonists like DMXAA [1] [6].
TAK-676 binds the STING dimer interface within the cyclic dinucleotide-binding domain (CBD), inducing a "closed" conformation. This binding triggers side-by-side stacking of STING dimers into higher-order oligomers (tetramers), a prerequisite for downstream signaling [5] [9]. Structural analyses reveal that TAK-676 engages key residues (e.g., R238, Y167, S162 in human R232 STING) through hydrogen bonding and hydrophobic interactions, stabilizing the activated state [1] [6]. Notably, its lipophilic properties facilitate membrane diffusion, enabling efficient cytosolic delivery without requiring transporters or permeabilization agents [1] [3].
Table 1: Key Structural Features of TAK-676 Enabling Systemic STING Activation
| Structural Property | Functional Consequence | Significance |
|---|---|---|
| Sulfonamide-linked benzimidazole core | High-affinity binding to STING CBD | Induces stable "closed" conformation and oligomerization |
| Fluorinated nucleotides | Enhanced resistance to serum nucleases | Prolonged plasma half-life suitable for IV administration |
| Phosphothioate linkages | Increased membrane permeability | Facilitates cytosolic delivery without permeabilization agents |
| Optimized molecular weight (~710 Da) | Improved tumor tissue penetration | Higher tumor exposure compared to plasma in preclinical models |
TAK-676 binding initiates a well-defined phosphorylation cascade within the STING pathway:
Preclinical studies in syngeneic murine tumor models demonstrate that intravenous TAK-676 induces robust, sustained IFN-β production (peaking at 6-12 hours post-dose) within the tumor microenvironment (TME). This cascade promotes dendritic cell (DC) maturation, natural killer (NK) cell activation, and CD8+ T-cell proliferation and infiltration, converting immunologically "cold" tumors to "hot" [1] [3] [6].
Table 2: Chronology of Key Downstream Signaling Events Triggered by TAK-676
| Time Post-TAK-676 | Signaling Event | Key Readouts | Functional Outcome |
|---|---|---|---|
| 0-30 min | STING oligomerization & Golgi translocation | STING puncta formation (microscopy) | Platform assembly for kinase recruitment |
| 30-90 min | TBK1 autophosphorylation (pS172) | Western blot, phospho-specific flow cytometry | Activation of IRF3 kinase |
| 1-4 hours | IRF3 phosphorylation (pS396) & nuclear translocation | Immunofluorescence, EMSA | Transcriptional initiation |
| 4-12 hours | IFN-β, CXCL10 mRNA/protein production | qRT-PCR, ELISA | Immune cell recruitment & activation |
| 12-24 hours | ISG expression (e.g., IRG1, PD-L1) | RNA sequencing, flow cytometry | TME remodeling & antigen presentation |
Human TMEM173 (STING) exhibits significant genetic heterogeneity impacting TAK-676 responsiveness. The three major variants and their functional implications are:
The hyporesponsiveness of the HAQ variant has significant clinical implications. HAQ carriers exhibit impaired cGAS-STING-dependent antibacterial immunity (e.g., against Legionella pneumophila), and HAQ allele frequency is increased in Legionnaires' disease patients versus healthy controls [10]. This suggests TAK-676 efficacy may vary significantly across patient populations based on TMEM173 genotype.
Table 3: Comparative Response of Major Human STING Variants to TAK-676
| STING Variant | Population Frequency | TAK-676 Binding Affinity | Downstream Signaling Efficiency (IFN-β) | Key Molecular Defect |
|---|---|---|---|---|
| R232 (WT) | ~45% Europeans (most common) | High (nM range) | ++++ (Robust activation) | None |
| HAQ (R71H-G230A-R293Q) | ~20.4% Global (~16% East Asians homozygous) | Severely Reduced | + (Markedly impaired) | Low protein expression; Altered CBD conformation (G230A) |
| AQ (G230A-R293Q) | ~5.2% Global | Moderately Reduced | ++ (Partially impaired) | Altered CBD conformation (G230A) |
| H232 (R232H) | ~13.7% Global | Near WT levels | +++ (Intact for TAK-676/cGAMP) | Defective bacterial CDN sensing |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: